molecular formula C18H17F3N2O3 B2621212 (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1428375-42-1

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2621212
CAS RN: 1428375-42-1
M. Wt: 366.34
InChI Key: LYMIMGUSWDYCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential in treating various diseases.

Mechanism of Action

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can prevent the activation and proliferation of cancer cells and immune cells, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to have a variety of effects on the body, including reducing inflammation, inhibiting cancer cell growth, and modulating immune responses. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce the size of tumors and improve survival rates in animal models of cancer. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been shown to reduce inflammation and improve symptoms in animal models of autoimmune and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone research, including:
1. Clinical trials to evaluate the safety and efficacy of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Combination therapy studies to investigate the potential synergistic effects of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with other drugs or immunotherapies.
3. Development of new analogs or derivatives of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone with improved pharmacokinetic properties or activity.
4. Studies to further elucidate the mechanism of action of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone and its effects on immune cells and cancer cells.
5. Investigation of the potential use of (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in combination with other BTK inhibitors or immunomodulatory agents.
In conclusion, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a promising small molecule inhibitor with potential applications in treating various diseases. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone can be synthesized through a multistep process, with the key step being the reaction of 4-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylpiperidin-1-yl)methanol in the presence of pyridine-2-ylboronic acid. The resulting intermediate is then treated with 2-chloropyridine to give (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone.

Scientific Research Applications

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has been studied for its potential in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, (4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has shown promising results in inhibiting the growth and survival of cancer cells, as well as reducing inflammation and autoimmune responses.

properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-6-4-13(5-7-15)17(24)23-11-8-14(9-12-23)25-16-3-1-2-10-22-16/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMIMGUSWDYCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

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